5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole
CAS No.:
Cat. No.: VC17678351
Molecular Formula: C11H9ClFNO
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClFNO |
|---|---|
| Molecular Weight | 225.64 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
| Standard InChI Key | GGRMRJGYLYTWTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=CC=C2F)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₁H₉ClFNO; molecular weight 225.64 g/mol) features a central oxazole ring substituted at positions 2, 4, and 5. Position 2 hosts a 2-fluorophenyl group, introducing electron-withdrawing effects that enhance metabolic stability. The chloromethyl group at position 5 provides a reactive site for nucleophilic substitutions, while the methyl group at position 4 modulates steric hindrance.
Key Structural Attributes:
-
Oxazole Ring: A five-membered aromatic ring with one oxygen and one nitrogen atom, contributing to planar geometry and π-electron delocalization.
-
2-Fluorophenyl Group: Fluorine’s electronegativity increases lipophilicity and influences binding affinity to hydrophobic enzyme pockets.
-
Chloromethyl Group: A versatile handle for derivatization, enabling conjugation with amines, thiols, or other nucleophiles.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:
-
¹H NMR: Peaks at δ 2.35 ppm (methyl), δ 4.80 ppm (chloromethyl), and δ 7.10–7.60 ppm (fluorophenyl protons).
-
¹³C NMR: Signals at δ 162.5 ppm (C-2 oxazole) and δ 115–135 ppm (fluorophenyl carbons).
-
High-Resolution MS: [M+H]⁺ ion at m/z 226.04 confirms molecular weight.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClFNO |
| Molecular Weight | 225.64 g/mol |
| Melting Point | 98–100°C (lit.) |
| LogP (Octanol-Water) | 2.85 ± 0.15 |
| Solubility in DMSO | >50 mg/mL |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via a three-step protocol:
-
Cyclocondensation: Reaction of β-keto esters with ammonium acetate forms the oxazole ring .
-
Chloromethylation: Friedel-Crafts alkylation using chloromethyl methyl ether introduces the chloromethyl group.
-
Fluorophenyl Substitution: Suzuki-Miyaura coupling with 2-fluorophenylboronic acid installs the aromatic moiety.
Optimized Reaction Conditions:
-
Temperature: 80–100°C under nitrogen atmosphere.
-
Catalysts: Palladium(II) acetate for coupling reactions.
Derivative Synthesis
The chloromethyl group enables diverse functionalizations:
-
Amine Conjugates: Reaction with piperazine derivatives forms bioactive analogues (e.g., antimicrobial agents) .
-
Thioether Formation: Treatment with thiols yields sulfides with enhanced solubility.
Example Reaction:
Biological Activity and Mechanisms
Antimicrobial Efficacy
Studies demonstrate broad-spectrum activity against Gram-positive bacteria and fungi:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase by binding to ATPase domains.
Applications in Drug Development
Lead Optimization
Structural modifications improve pharmacokinetic profiles:
-
Methoxy Derivatives: Reduce hepatic clearance by 40% via cytochrome P450 inhibition .
-
PEGylated Analogues: Enhance half-life from 2.1 to 6.8 hours in rodent models.
Preclinical Studies
-
Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration).
-
Bioavailability: 58% in rats due to first-pass metabolism.
Comparative Analysis with Structural Analogues
| Compound | Substituents | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 5-(Chloromethyl)-2-(2-Fluorophenyl)-4-methyl-oxazole | 2-Fluorophenyl, CH₃, CH₂Cl | 12.5 (S. aureus) | 10.2 (MCF-7) |
| 5-(Bromomethyl)-2-(3-Fluorophenyl)-4-ethyl-oxazole | 3-Fluorophenyl, C₂H₅, CH₂Br | 18.0 (S. aureus) | 14.7 (MCF-7) |
| 2-(2-Chlorophenyl)-4-methyl-oxazole | 2-Chlorophenyl, CH₃ | 25.0 (S. aureus) | 22.3 (MCF-7) |
The 2-fluorophenyl variant exhibits superior activity due to optimal halogen positioning for target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume